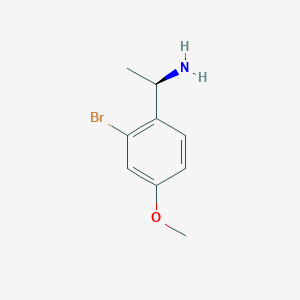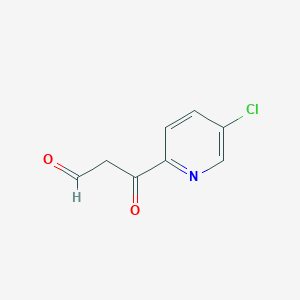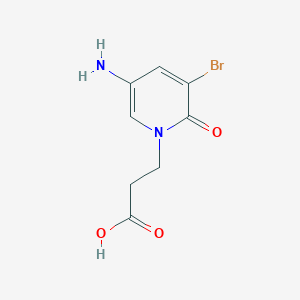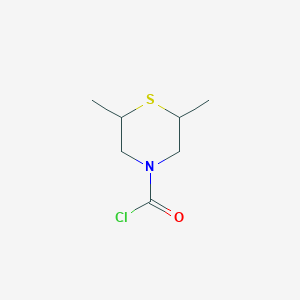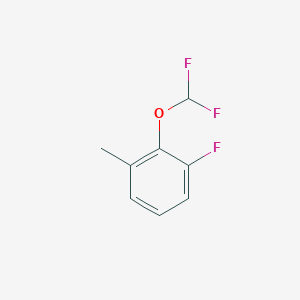amine](/img/structure/B15239924.png)
[2-(Cyclopropylmethoxy)ethyl](ethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)ethylamine involves several steps. One common method starts with the reaction of 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in the presence of a mild base and a polar protic solvent. This reaction produces 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxy propane, which is then reacted with isopropylamine to yield the final product .
Industrial Production Methods
Industrial production methods for 2-(Cyclopropylmethoxy)ethylamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: It undergoes nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various amines .
Scientific Research Applications
2-(Cyclopropylmethoxy)ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)ethylamine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Betaxolol: A cardioselective β-adrenoceptor antagonist used in the treatment of chronic cardiovascular diseases.
Propranolol: A non-selective β-adrenoceptor antagonist used for various cardiovascular conditions.
Atenolol: Another cardioselective β-adrenoceptor antagonist with similar applications.
Uniqueness
What sets 2-(Cyclopropylmethoxy)ethylamine apart from these similar compounds is its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-N-ethylethanamine |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-6-10-7-8-3-4-8/h8-9H,2-7H2,1H3 |
InChI Key |
XMXZHYYYLGIBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


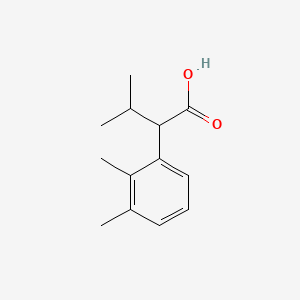
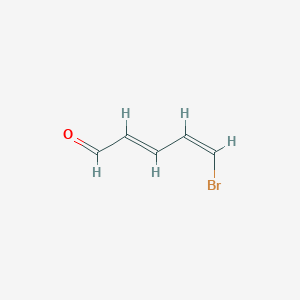
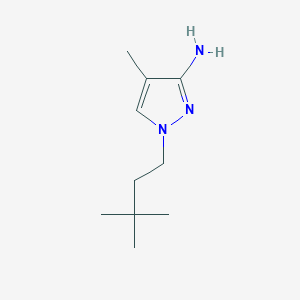
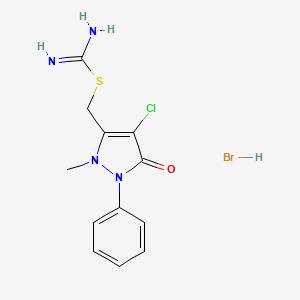
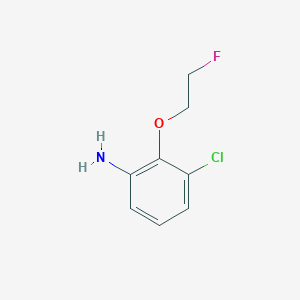
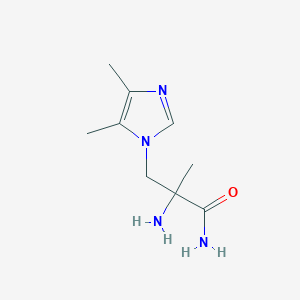
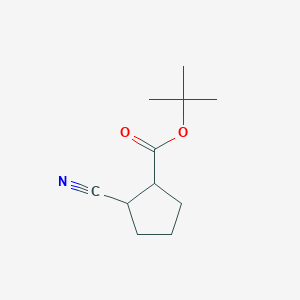
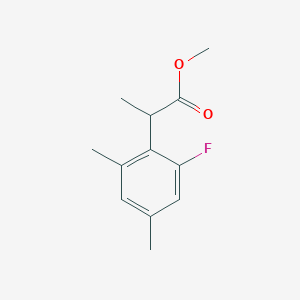
![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
